Bucladesine

Description

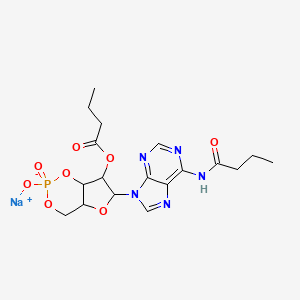

A cyclic nucleotide derivative that mimics the action of endogenous CYCLIC AMP and is capable of permeating the cell membrane. It has vasodilator properties and is used as a cardiac stimulant. (From Merck Index, 11th ed)

Properties

IUPAC Name |

[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N5O8P/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24)/t10-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGYSWNGNKCJSB-YVLZZHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16980-89-5 (mono-hydrochloride salt), 19436-29-4 (hydrochloride salt) | |

| Record name | Bucladesine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1040459 | |

| Record name | Bucladesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-74-3 | |

| Record name | Dibutyryl cAMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucladesine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucladesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bucladesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bucladesine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCLADESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63X7MBT2LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Bucladesine in cAMP Signaling: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bucladesine, also known as Dibutyryl-cAMP (dbcAMP), is a cornerstone tool in cellular signaling research. As a cell-permeable analog of cyclic adenosine monophosphate (cAMP), it effectively mimics the intracellular effects of this critical second messenger, offering a direct method to activate cAMP-mediated signaling pathways independent of upstream receptor stimulation. This guide provides an in-depth analysis of this compound's mechanism of action, its primary molecular targets, and its applications in research. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in cAMP signaling.

Introduction to this compound and cAMP Signaling

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including metabolism, gene expression, cell growth, and differentiation. The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert ATP into cAMP. The primary intracellular effector of cAMP is cAMP-dependent Protein Kinase (PKA).

This compound is a synthetic derivative of cAMP that has been chemically modified with two butyryl groups, rendering it more lipophilic and thus able to readily cross cell membranes.[1] Once inside the cell, this compound can be metabolized by intracellular esterases to release cAMP, thereby directly increasing intracellular cAMP levels and activating downstream signaling cascades.[2] This property makes this compound an invaluable tool for studying the specific effects of cAMP signaling in isolation from the complexities of receptor-ligand interactions.

Mechanism of Action of this compound

This compound exerts its effects on the cAMP signaling pathway through a dual mechanism of action:

-

Direct Activation of Protein Kinase A (PKA): As a cAMP analog, this compound directly binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits.[2][3][4] These active catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, thereby modulating their activity and initiating a cellular response.

-

Inhibition of Phosphodiesterases (PDEs): this compound also acts as an inhibitor of phosphodiesterases, the enzymes responsible for the degradation of cAMP. By inhibiting PDEs, this compound prevents the breakdown of both endogenous cAMP and the cAMP generated from its own hydrolysis, leading to a sustained elevation of intracellular cAMP levels.

It is important for researchers to consider that some of the observed cellular effects of this compound may be attributable to its butyrate moiety, which can have independent biological activities.

Quantitative Data

While precise binding affinities and enzymatic inhibition constants for this compound are not consistently reported across the literature, the following tables summarize available quantitative data on its biological effects and those of a commonly used comparator, 8-Bromo-cAMP.

| Parameter | Value | Cell/System | Notes |

| This compound | |||

| IC50 (TNF-α inhibition) | 28.9 µM | Murine RAW264.7 cells | A measure of the downstream anti-inflammatory effect of this compound. |

| 8-Bromo-cAMP | |||

| Ka (PKA activation) | 0.05 µM | In vitro | Activation constant for cAMP-dependent protein kinase. |

Table 1: In Vitro Efficacy of this compound and 8-Bromo-cAMP

| Application | Concentration Range | Cell/System | Notes |

| This compound | |||

| In Vitro Cell Culture | 10 µM - 1 mM | Various cell lines | The optimal concentration is cell-type dependent and should be determined empirically. |

| In Vivo (mouse) | 50 - 300 nM/mouse | Wild-type mice | Intraperitoneal administration for studying effects on pain sensation. |

| In Vivo (rat) | 10 µM - 100 µM | Albino-Wistar rats | Intrahippocampal infusion for studying effects on spatial memory. |

| 8-Bromo-cAMP | |||

| In Vitro Cell Culture | 100 µM - 1 mM | Various cell lines | Commonly used concentration range for inducing cellular effects. |

Table 2: Typical Experimental Concentrations of cAMP Analogs

Signaling Pathways and Experimental Workflows

This compound's Interaction with the cAMP Signaling Pathway

The following diagram illustrates the canonical cAMP signaling pathway and the points of intervention for this compound.

Caption: this compound activates the cAMP pathway by mimicking cAMP and inhibiting PDE.

Experimental Workflow for Assessing this compound's Effects

The following diagram outlines a typical experimental workflow to investigate the cellular effects of this compound.

Caption: Workflow for studying this compound's effects on cellular signaling.

Experimental Protocols

Measurement of Intracellular cAMP Levels

Objective: To quantify the change in intracellular cAMP concentration following treatment with this compound.

Methodology: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays are commonly used.

Protocol (General ELISA-based):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Cell Treatment:

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

-

Treat cells with varying concentrations of this compound or control vehicle for the desired time period (e.g., 15-30 minutes).

-

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the commercial cAMP assay kit.

-

cAMP Assay:

-

Add cell lysates and cAMP standards to the wells of the cAMP-coated assay plate.

-

Add the detection antibody (conjugated to an enzyme like HRP) and incubate as per the manufacturer's instructions.

-

Wash the plate to remove unbound antibody.

-

Add the substrate and incubate until color develops.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the cAMP concentration in the samples based on the standard curve.

PKA Activity Assay

Objective: To measure the activation of PKA in response to this compound treatment.

Methodology: In vitro kinase assay using a specific PKA substrate. Commercial colorimetric or fluorometric kits are widely available.

Protocol (General Colorimetric Kit-based):

-

Cell Lysate Preparation:

-

Treat cells with this compound as described above.

-

Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Kinase Reaction:

-

Add a defined amount of cell lysate to the wells of the PKA substrate-coated plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for the recommended time (e.g., 90 minutes).

-

-

Detection:

-

Wash the wells to remove ATP and non-adherent proteins.

-

Add a phospho-specific antibody that recognizes the phosphorylated PKA substrate.

-

Add a secondary antibody conjugated to HRP.

-

Add the chromogenic substrate and measure the absorbance.

-

-

Data Analysis: Relate the absorbance to the PKA activity, often normalized to the total protein content of the lysate.

Western Blot for CREB Phosphorylation

Objective: To assess the phosphorylation of a key downstream target of PKA, the transcription factor CREB, at its activating site (Serine-133).

Methodology: Standard Western blotting protocol.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB Ser-133).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensity for pCREB.

-

Strip the membrane and re-probe with an antibody for total CREB to normalize for protein loading.

-

Cell Viability/Proliferation (MTT) Assay

Objective: To determine the effect of this compound on cell viability and proliferation.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Cell Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at approximately 570 nm.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control and, if applicable, calculate the IC50 value.

Conclusion

This compound is a powerful and versatile tool for dissecting the complexities of cAMP signaling. Its cell-permeable nature allows for the direct and robust activation of intracellular cAMP-dependent pathways, providing researchers with a means to study the specific roles of this second messenger in a wide range of cellular functions. While precise quantitative data on its direct molecular interactions remain to be fully elucidated, the information and protocols provided in this guide offer a solid foundation for designing and executing well-controlled experiments to investigate the multifaceted role of this compound in cAMP signaling. As with any pharmacological tool, careful consideration of potential off-target effects and the use of appropriate controls are paramount for the accurate interpretation of experimental results.

References

Investigating Cell Differentiation with Bucladesine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bucladesine, also known as dibutyryl cyclic AMP (dbcAMP), is a pivotal tool in cellular and molecular biology research. As a cell-permeable analog of cyclic adenosine monophosphate (cAMP), it effectively mimics the action of this crucial second messenger, allowing for the targeted investigation of cAMP-mediated signaling pathways.[1][2][3] This guide provides an in-depth overview of the use of this compound to induce and study cell differentiation, presenting its mechanism of action, experimental protocols, and quantitative data from various cell lineage studies.

Core Mechanism of Action: The cAMP/PKA Signaling Pathway

This compound's primary mechanism involves its ability to bypass the cell membrane, a barrier for the highly polar endogenous cAMP.[2][3] Once inside the cell, esterases cleave the butyryl groups, releasing active cAMP. This elevation in intracellular cAMP levels directly activates cAMP-dependent Protein Kinase A (PKA).

The activation of PKA initiates a signaling cascade:

-

PKA Activation: Increased cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.

-

Substrate Phosphorylation: The active PKA catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues.

-

Gene Expression Modulation: A key target of PKA is the cAMP Response Element-Binding Protein (CREB). Upon phosphorylation by PKA, CREB translocates to the nucleus, binds to cAMP response elements (CRE) in the promoter regions of specific genes, and modulates their transcription. This alteration in gene expression is a fundamental driver of the changes associated with cell differentiation.

Beyond the canonical PKA-CREB axis, this compound can also influence other cAMP-dependent pathways, such as those involving Exchange Proteins Directly Activated by cAMP (EPACs), which regulate processes like cell adhesion and migration.

Quantitative Data on this compound-Induced Differentiation

The effects of this compound are highly dependent on the cell type, concentration, and duration of treatment. The following tables summarize quantitative findings from various studies.

Table 1: Neuronal Differentiation Induced by this compound

| Cell Line/Type | This compound (dbcAMP) Concentration | Treatment Duration | Key Quantitative Outcome | Reference(s) |

|---|---|---|---|---|

| Mouse Embryonic Stem Cells | 1 mmol/L (with 10⁻⁶ mol/L Retinoic Acid) | 6 days | ~90-95% of differentiated cells become neuron-like (glia) cells. | |

| SH-SY5Y Human Neuroblastoma | 0.5 mM | Not Specified | Increased cell proliferation and G1/S transition; decreased p27Kip1 protein. | |

| Mouse Neuroblastoma | 1 mM | 24 hours | A 7- to 8-fold increase in one specific protein was observed. | |

| Human Neuroblastoma (IMR-32) | Not Specified | Not Specified | Induced neurite formation without significant cell death. |

| Neural Stem/Progenitor Cells (NSPCs) | Not Specified | Not Specified | Pre-treatment led to a high survival rate and more βIII-tubulin-positive neurons post-transplantation. | |

Table 2: Osteogenic & Chondrogenic Differentiation Modulated by this compound

| Cell Line/Type | This compound (dbcAMP) Concentration | Outcome | Key Findings | Reference(s) |

|---|---|---|---|---|

| Human Mesenchymal Stem Cells (hMSCs) | Not Specified | Promotes Osteogenesis | Robust in vivo bone formation; sustained secretion of BMP-2, IGF-1. | |

| Rodent MSCs, MC3T3-E1, Calvarial Osteoblasts | Not Specified | Inhibits Osteogenesis | Inhibition of osteogenic markers (ALP, Osteocalcin, COL1A1); reduction in bone volume. | |

| Osteoblast-like cell line (TMS-12) | Not Specified | Inhibits Mineralization | Inhibited mineralization but promoted osteoclast-supporting activity. |

| Progenitor Cells (ATDC5) | Not Specified | Modulates Chondrogenesis | BMP-2 induced chondrocyte hypertrophy, while BMP-7 suppressed it. This compound's direct quantitative impact was not isolated. | |

Note: The conflicting results in osteogenesis highlight a critical species-specific difference in the cellular response to cAMP signaling.

Experimental Protocols

This section outlines a generalized workflow and specific methodologies for using this compound to study cell differentiation.

-

Reconstitution: this compound sodium salt is typically provided as a powder. Reconstitute it in fresh, anhydrous DMSO to create a concentrated stock solution, for example, at 100 mg/mL or ~200 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Moisture can reduce solubility.

-

Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. A common final concentration range for differentiation studies is 0.5 mM to 1.0 mM.

-

Seeding: Plate the cells of interest (e.g., SH-SY5Y, mesenchymal stem cells) onto appropriate culture vessels (e.g., multi-well plates, flasks) at a density that allows for differentiation over the experimental time course.

-

Adherence: Allow cells to adhere and recover for 24 hours before treatment.

-

Treatment: Replace the existing medium with the culture medium containing the final concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO used for dilution) in parallel.

-

Incubation: Incubate the cells for the desired period, which can range from 24 hours to several days, depending on the cell type and the specific differentiation markers being investigated.

A multi-faceted approach is crucial to confirm differentiation.

-

Morphological Analysis:

-

Method: Regularly observe cells using phase-contrast microscopy.

-

Purpose: To identify qualitative changes in cell morphology indicative of differentiation, such as neurite outgrowth in neuronal cells, cell elongation in muscle cells, or nodule formation in osteoblasts.

-

-

Gene Expression Analysis (RT-qPCR):

-

Method: Isolate total RNA from control and treated cells, reverse transcribe it to cDNA, and perform quantitative PCR using primers for specific lineage markers (e.g., βIII-tubulin for neurons; Runx2, Osteocalcin for osteoblasts).

-

Purpose: To quantify the upregulation of genes associated with the target differentiated cell type.

-

-

Protein Expression and Localization (Immunocytochemistry/Western Blot):

-

Method:

-

Immunocytochemistry (ICC): Fix cells, permeabilize them, and incubate with primary antibodies against differentiation markers (e.g., Neurofilament, Myosin Heavy Chain, Osteopontin), followed by fluorescently labeled secondary antibodies for visualization via microscopy.

-

Western Blot: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies to quantify changes in total protein levels.

-

-

Purpose: To confirm that changes in gene expression translate to the protein level and to observe the localization of these proteins within the differentiated cells.

-

-

Functional Assays:

-

Method: Varies by cell type. For osteoblasts, this may involve Alizarin Red staining to detect calcium deposition and matrix mineralization. For neurons, electrophysiological techniques like patch-clamping can assess functional properties.

-

Purpose: To determine if the differentiated cells have acquired the functional characteristics of the mature cell type.

-

Important Considerations and Limitations

-

Cytotoxicity: High concentrations of this compound can lead to cytotoxicity, manifesting as changes in cell morphology, reduced viability, or cell death. It is essential to perform a dose-response curve to identify the optimal, non-toxic concentration for inducing differentiation in your specific cell model.

-

Butyrate-Mediated Effects: this compound is metabolized into cAMP and two molecules of butyrate. Butyrate itself is a histone deacetylase (HDAC) inhibitor known to influence cell proliferation and differentiation. Researchers should be aware that some observed effects may be attributable to butyrate rather than solely to the increase in cAMP. Comparing results with other cAMP elevators like forskolin can help dissect these effects.

-

Species and Cell-Type Specificity: As demonstrated in osteogenesis, the effects of cAMP signaling can be dramatically different between species (e.g., human vs. rodent). The outcome of this compound treatment is highly context-dependent, and results from one cell line should not be generalized without further validation.

References

Bucladesine as a Tool for Elucidating Neurite Outgrowth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurite outgrowth, the process of developing axons and dendrites, is fundamental to the formation and repair of the nervous system. Understanding the molecular mechanisms that govern this process is critical for developing therapies for neurodegenerative diseases and nerve injury. Bucladesine, also known as dibutyryl-cAMP (dbcAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that has become an invaluable pharmacological tool in neuroscience research.[1] By elevating intracellular cAMP levels, this compound potently stimulates neurite outgrowth across a variety of neuronal cell types, enabling detailed investigation of the downstream signaling cascades. This technical guide provides an in-depth overview of the core signaling pathways activated by this compound, presents quantitative data on its efficacy, details experimental protocols for its use in neurite outgrowth assays, and offers visualizations of the key molecular and experimental workflows.

Introduction to this compound

This compound is a synthetic derivative of cAMP designed for enhanced cell membrane permeability due to its lipophilic butyryl groups.[1] Once inside the cell, esterases cleave these groups, releasing active cAMP.[1] This allows researchers to bypass cell surface receptor activation and directly stimulate the cAMP signaling pathway.[1][2] In the nervous system, intracellular cAMP levels are a critical regulator of neuronal development and regeneration. While cAMP levels are high during development, they decline as the nervous system matures, correlating with a diminished capacity for axon growth. Artificially elevating cAMP with agents like this compound has been shown to enhance neurite growth and regeneration, making it a cornerstone tool for studying these processes.

Mechanism of Action and Core Signaling Pathways

This compound's primary mechanism is to increase intracellular cAMP, which in turn activates two main downstream effector pathways: the canonical Protein Kinase A (PKA) pathway and the more recently identified Exchange Protein Activated by cAMP (EPAC) pathway. This dual activation triggers a complex signaling cascade that converges on cytoskeletal rearrangement, gene expression, and the modulation of growth-inhibitory signals, collectively promoting the extension of neurites.

References

The Molecular Blueprint of Bucladesine: An In-depth Guide to its Influence on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucladesine, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), serves as a powerful tool in dissecting the intricate signaling pathways that govern gene expression.[1] By mimicking the action of the endogenous second messenger cAMP, this compound provides a direct means to activate downstream effectors, offering a window into the transcriptional regulation of a vast array of cellular processes. This technical guide provides a comprehensive overview of the core mechanisms by which this compound modulates gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and workflows.

Core Mechanism of Action: The cAMP/PKA/CREB Signaling Axis

This compound readily crosses the cell membrane due to its lipophilic nature. Once inside the cell, it is metabolized, leading to a direct elevation of intracellular cAMP levels.[2] This increase in cAMP initiates a well-defined signaling cascade that culminates in the modulation of gene transcription.

The primary effector of cAMP is Protein Kinase A (PKA).[1][2] In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, causing the release and activation of the catalytic subunits.[2] These active catalytic subunits then translocate to the nucleus where they phosphorylate a key transcription factor: the cAMP response element-binding protein (CREB).

Phosphorylation of CREB at a specific serine residue (Ser133) is a critical activation step. Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CREB-binding protein (CBP) and p300. This entire complex then binds to specific DNA sequences known as cAMP response elements (CREs), which are located in the promoter regions of target genes. The binding of the pCREB complex to CREs initiates the transcription of these genes, leading to either an increase or decrease in their mRNA and subsequent protein levels.

Beyond the canonical PKA-CREB pathway, this compound can also influence gene expression through other cAMP-dependent pathways, such as the Exchange Protein Directly Activated by cAMP (EPAC). Furthermore, cross-talk with other signaling pathways, including those involving Protein Kinase C (PKC) and intracellular calcium, can also modulate the transcriptional effects of this compound.

Quantitative Analysis of this compound-Mediated Gene Expression

The following table summarizes the quantitative changes in the expression of specific genes in response to treatment with cAMP analogs like this compound or 8-Br-cAMP, as determined by quantitative real-time PCR (qRT-PCR).

| Cell Line | Treatment | Gene | Fold Change | Time Point | Reference |

| MA-10 Leydig Cells | 0.5 mM 8-Br-cAMP | StAR (Steroidogenic Acute Regulatory Protein) | ~92-fold increase | 3 hours | |

| MA-10 Leydig Cells | 0.5 mM 8-Br-cAMP | StAR (Steroidogenic Acute Regulatory Protein) | ~62-fold increase | 6 hours | |

| MA-10 Leydig Cells | 0.5 mM 8-Br-cAMP | StAR (Steroidogenic Acute Regulatory Protein) | ~26-fold increase | 12 hours | |

| MA-10 Leydig Cells | 0.5 mM 8-Br-cAMP | StAR (Steroidogenic Acute Regulatory Protein) | ~19-fold increase | 24 hours | |

| MA-10 Leydig Cells | 0.5 mM 8-Br-cAMP | Cyp11a1 (Cytochrome P450 Family 11 Subfamily A Member 1) | ~1.86-fold increase | 3 hours | |

| MA-10 Leydig Cells | 0.5 mM 8-Br-cAMP | Cyp11a1 (Cytochrome P450 Family 11 Subfamily A Member 1) | ~1.71-fold increase | 6 hours | |

| MA-10 Leydig Cells | 0.5 mM 8-Br-cAMP | Cyp11a1 (Cytochrome P450 Family 11 Subfamily A Member 1) | ~1.65-fold increase | 12 hours | |

| MA-10 Leydig Cells | 0.5 mM 8-Br-cAMP | Cyp11a1 (Cytochrome P450 Family 11 Subfamily A Member 1) | ~1.48-fold increase | 24 hours |

Detailed Experimental Protocols

A standardized workflow is crucial for obtaining reliable and reproducible data on this compound's effect on gene expression. The following sections detail the key experimental procedures.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate the desired cell line (e.g., MA-10 Leydig cells) in appropriate culture vessels (e.g., 6-well plates) at a density that allows for optimal growth and treatment response.

-

Cell Culture Conditions: Maintain the cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a high concentration. Further dilute the stock solution in culture medium to the desired final concentration immediately before use.

-

Treatment: When cells reach the desired confluency (typically 70-80%), replace the existing medium with the medium containing the appropriate concentration of this compound or a vehicle control (the solvent used to dissolve this compound).

-

Incubation: Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours) to allow for changes in gene expression to occur.

RNA Extraction

-

Cell Lysis: After the treatment period, remove the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish by adding a lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).

-

Homogenization: Scrape the cell lysate and transfer it to a microcentrifuge tube. Homogenize the lysate by pipetting up and down or by passing it through a needle and syringe.

-

Phase Separation: Add chloroform to the lysate, vortex, and centrifuge to separate the mixture into aqueous (containing RNA), interphase, and organic phases.

-

RNA Precipitation: Carefully transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

-

RNA Wash and Resuspension: Centrifuge to pellet the RNA, wash the pellet with 75% ethanol, and air-dry the pellet. Resuspend the purified RNA in RNase-free water.

-

Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). Assess RNA integrity using gel electrophoresis.

Quantitative Real-Time PCR (qRT-PCR)

-

Reverse Transcription (cDNA Synthesis): Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.

-

Primer Design: Design and validate specific primers for the target gene(s) of interest and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

qPCR Reaction Setup: Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target or housekeeping gene, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

qPCR Amplification and Detection: Perform the qPCR reaction in a real-time PCR thermal cycler. The instrument will monitor the fluorescence intensity at each cycle of amplification.

-

Data Analysis: Determine the cycle threshold (Ct) value for each gene. The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold.

-

Relative Quantification: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion

This compound serves as an invaluable pharmacological tool for elucidating the cAMP-mediated regulation of gene expression. Its primary mechanism of action through the PKA-CREB signaling pathway is well-established and provides a framework for understanding its diverse cellular effects. The ability to quantify changes in target gene expression with high precision using techniques like qRT-PCR allows researchers to build a detailed picture of the transcriptional consequences of elevated intracellular cAMP. The methodologies and data presented in this guide offer a solid foundation for professionals in research and drug development to investigate the nuanced roles of cAMP signaling in health and disease.

References

- 1. Regulation of testosterone synthesis in Leydig cells by ClC-2 chloride channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive and Quantitative Analysis of the Changes in Proteomic and Phosphoproteomic Profiles during Stimulation and Repression of Steroidogenesis in MA-10 Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

Bucladesine: A Technical Guide for Investigating Cyclic AMP Signaling Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bucladesine, also known as dibutyryl cyclic AMP (dbcAMP), is a cornerstone tool for researchers investigating the multifaceted roles of cyclic adenosine monophosphate (cAMP) in cellular signaling. As a cell-permeable and phosphodiesterase-resistant analog of cAMP, this compound effectively mimics the intracellular effects of this crucial second messenger, enabling the targeted activation of cAMP-dependent pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, presents key quantitative data for experimental design, details essential experimental protocols, and offers visualizations of the relevant signaling pathways and workflows to facilitate its effective use in the laboratory.

Introduction: The Role of this compound in cAMP Research

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in transmitting signals from the cell surface to intracellular targets, thereby regulating a vast array of physiological processes including metabolism, gene expression, and cell proliferation.[1] The study of these pathways often requires tools that can specifically and robustly elevate intracellular cAMP levels. This compound serves as an invaluable asset in this regard.[2]

This compound is a synthetic derivative of cAMP that has been chemically modified with butyryl groups, rendering it more lipophilic and thus able to readily penetrate cell membranes.[1] Once inside the cell, endogenous esterases cleave the butyryl groups, releasing active cAMP.[1] This property allows researchers to bypass the need for upstream receptor activation and directly stimulate downstream cAMP effector proteins, most notably Protein Kinase A (PKA).[1] Furthermore, this compound exhibits resistance to degradation by phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP, leading to a more sustained elevation of intracellular cAMP levels compared to the endogenous molecule.

Mechanism of Action

This compound exerts its effects by directly activating the primary effector of cAMP signaling, Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP (or this compound) to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of substrate proteins on serine and threonine residues, triggering a cascade of cellular responses.

Beyond PKA, this compound can also be used to study other cAMP-dependent pathways, such as those involving Exchange Proteins Directly Activated by cAMP (EPACs), which are involved in processes like cell adhesion and migration. By elevating intracellular cAMP levels, this compound also facilitates the study of cAMP-responsive element-binding protein (CREB), a transcription factor that is phosphorylated and activated by PKA, leading to changes in gene expression.

Data Presentation: Quantitative Parameters for Experimental Design

The effective concentration of this compound can vary depending on the cell type and the specific biological process being investigated. The following tables summarize key quantitative data to aid in the design of in vitro experiments.

Table 1: Solubility and Stability of this compound Sodium Salt

| Solvent | Maximum Solubility | Storage of Stock Solution |

| Water | ≥ 100 mg/mL (≥ 203.51 mM) | -20°C for up to 1 month, -80°C for up to 6 months |

| DMSO | 100 mg/mL (203.51 mM) | -20°C for up to 1 month, -80°C for up to 6 months |

Note: It is recommended to use freshly opened DMSO as it is hygroscopic, which can affect solubility. For cell culture, the final DMSO concentration should be kept low (typically <0.1%) to avoid cytotoxicity.

Table 2: Effective Concentrations of this compound in In Vitro Studies

| Cell Type/System | Application | Effective Concentration | Reference |

| PC12 Cells | Neurite Outgrowth | 0.3 mM | |

| Rat Hepatocytes | Inhibition of iNOS expression | 1 mM | |

| RAW 264.7 Cells | Inhibition of LPS-induced TNFα production | IC50: 28.9 μM | |

| Working Rat Heart | Increased systolic pressure and cardiac work | 100 - 300 µM | |

| Neural Stem/Progenitor Cells | Neuronal differentiation | Dose-dependent effects observed | |

| Mouse Model (in vivo) | Reversal of memory impairments | 600 nM/mouse (i.p.) | |

| Mouse Model (in vivo) | Nociception studies | 50, 100, and 300 nm/mouse (i.p.) |

Note: These concentrations serve as a starting point. It is crucial to perform a dose-response curve to determine the optimal concentration for a specific cell line and experimental setup.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solution

Materials:

-

This compound sodium salt (or other salt form)

-

Sterile, high-purity water or DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

(Optional) 0.22 µm sterile filter

Procedure:

-

Calculate the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 100 mM). For example, to prepare a 10 mM stock solution of this compound sodium salt (MW: 491.4 g/mol ) in water, dissolve 10 mg in 2.04 mL of water.

-

Weigh the calculated amount of this compound powder and transfer it to a sterile tube.

-

Add the appropriate volume of sterile water or DMSO to the tube.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required for higher concentrations in DMSO.

-

(Optional, for aqueous solutions) Sterilize the stock solution by passing it through a 0.22 µm filter.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended.

Measurement of Intracellular cAMP Levels using ELISA

This protocol provides a general workflow for a competitive ELISA to measure intracellular cAMP. Specific details may vary depending on the commercial kit used.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (often provided in the kit)

-

cAMP ELISA kit (containing cAMP standard, detection antibody, HRP-conjugated secondary antibody, substrate, and stop solution)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of this compound or other experimental compounds for the desired duration. Include untreated and vehicle-treated controls.

-

-

Cell Lysis:

-

After treatment, remove the culture medium and wash the cells with ice-cold PBS.

-

Add the recommended volume of cell lysis buffer to each well and incubate on ice for the time specified in the kit protocol to ensure complete cell lysis.

-

-

ELISA Protocol:

-

Prepare a standard curve using the provided cAMP standards.

-

Add the cell lysates and standards to the wells of the ELISA plate pre-coated with a cAMP antibody.

-

Add the HRP-conjugated cAMP to each well. This will compete with the cAMP in the sample/standard for binding to the primary antibody.

-

Incubate the plate as recommended in the kit protocol.

-

Wash the plate several times to remove unbound reagents.

-

Add the TMB substrate to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well at 450 nm using a plate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the cAMP standards.

-

Determine the concentration of cAMP in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the cAMP concentration to the total protein concentration of each sample.

-

Protein Kinase A (PKA) Activity Assay

This protocol describes a general method for measuring PKA activity, often based on the phosphorylation of a specific substrate.

Materials:

-

Cell lysates (prepared as in 4.2)

-

PKA activity assay kit (containing PKA substrate, ATP, reaction buffer, and detection reagents)

-

(For radioactive assays) [γ-³²P]ATP, phosphocellulose paper, scintillation fluid, and a scintillation counter

-

(For colorimetric/fluorometric assays) Plate reader

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube or a well of a microplate, combine the cell lysate, PKA substrate, and reaction buffer.

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assays).

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes) to allow for the phosphorylation of the substrate by PKA.

-

-

Detection of Phosphorylation:

-

Radioactive Method:

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity remaining on the paper using a scintillation counter. The amount of radioactivity is proportional to the PKA activity.

-

-

Non-Radioactive (ELISA-based) Method:

-

The substrate is often pre-coated on the wells of a microplate.

-

After the kinase reaction, the wells are washed.

-

A phospho-specific antibody that recognizes the phosphorylated substrate is added.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

-

A colorimetric or fluorometric substrate is added, and the signal is measured using a plate reader. The signal intensity is proportional to the PKA activity.

-

-

-

Data Analysis:

-

Quantify PKA activity relative to a standard curve or control samples.

-

Normalize the activity to the total protein concentration of the cell lysate.

-

Mandatory Visualizations

Experimental Workflow for Studying cAMP Pathways with this compound

Logical Relationship in a GPCR-cAMP Signaling Study

Conclusion

This compound remains an indispensable pharmacological tool for the elucidation of cAMP-mediated signaling pathways. Its cell-permeable nature and resistance to enzymatic degradation provide a reliable method for activating PKA and other cAMP effectors, thereby enabling the study of their downstream consequences. By understanding its mechanism of action and employing appropriate experimental designs and protocols as outlined in this guide, researchers can effectively leverage this compound to advance our understanding of the critical role of cAMP in health and disease.

References

An In-depth Technical Guide to the Physiological Effects of Bucladesine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucladesine, also known as dibutyryl cyclic adenosine monophosphate (dbcAMP), is a cell-permeable analog of the second messenger cyclic adenosine monophosphate (cAMP). Its lipophilic nature allows it to readily cross cell membranes, where it is intracellularly converted to cAMP, effectively mimicking the endogenous signaling molecule. This property makes this compound an invaluable tool in research for elucidating the myriad of physiological processes regulated by the cAMP signaling pathway. This technical guide provides a comprehensive overview of the core physiological effects of this compound, its mechanism of action, detailed experimental protocols for its study, and quantitative data to support its effects. The primary mechanism of this compound involves the activation of Protein Kinase A (PKA), a key enzyme in numerous signal transduction pathways.[1][2] this compound is also recognized as a phosphodiesterase (PDE) inhibitor, which further contributes to elevated intracellular cAMP levels.[1][2][3] The downstream consequences of PKA activation are vast, influencing gene expression, cell growth and differentiation, metabolism, and apoptosis. This guide will delve into the specific effects of this compound on various physiological systems, including the cardiovascular, nervous, and immune systems.

Core Mechanism of Action: The cAMP/PKA Signaling Pathway

This compound exerts its physiological effects primarily by activating the cyclic AMP (cAMP)-dependent protein kinase (PKA) pathway. As a cell-permeable analog of cAMP, this compound bypasses the need for G protein-coupled receptor (GPCR) activation of adenylyl cyclase, directly increasing intracellular cAMP levels. This elevation in cAMP leads to the activation of PKA, which subsequently phosphorylates a multitude of downstream target proteins, thereby modulating their activity and initiating a cascade of cellular responses.

A key downstream target of PKA is the cAMP-response element-binding protein (CREB), a transcription factor that, upon phosphorylation at Serine-133, binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription. This mechanism underlies many of this compound's effects on cellular processes such as differentiation and survival.

References

Bucladesine: A Deep Dive into its Impact on Cell Cycle Progression

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bucladesine, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), has emerged as a critical tool in cell biology for dissecting the intricate signaling pathways that govern cell cycle progression. As a potent activator of Protein Kinase A (PKA) and a modulator of the Exchange protein directly activated by cAMP (Epac), this compound exerts significant influence over the cellular machinery that dictates cell fate, including proliferation, differentiation, and apoptosis. This technical guide provides an in-depth analysis of this compound's mechanism of action on the cell cycle, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting cAMP signaling in various pathological conditions, particularly in oncology.

Introduction

The cell cycle is a fundamental process orchestrated by a complex network of regulatory proteins, primarily cyclins and cyclin-dependent kinases (CDKs), ensuring the fidelity of cell division. Dysregulation of this process is a hallmark of cancer, making the cell cycle an attractive target for therapeutic intervention. This compound, also known as dibutyryl-cAMP (dbcAMP), readily crosses the cell membrane and is intracellularly converted to cAMP, effectively mimicking the effects of endogenous second messenger signaling.[1][2] This property allows for the precise investigation of cAMP-mediated events, bypassing the need for upstream receptor stimulation.

The primary downstream effectors of cAMP are PKA and Epac, both of which can influence cell cycle progression through distinct and sometimes overlapping signaling cascades.[1] Activation of PKA by cAMP analogs has been shown to induce cell cycle arrest, predominantly in the G1 phase, in various cell types.[3][4] This is often achieved by modulating the expression and activity of key cell cycle regulators. The Epac-Rap1 signaling axis provides an alternative pathway for cAMP to exert its effects on cell proliferation and differentiation. This guide will explore the multifaceted impact of this compound on these pathways and their ultimate consequences for cell cycle control.

Mechanism of Action: The Dual Pathways of cAMP Signaling

This compound's influence on cell cycle progression is primarily mediated through the activation of two key intracellular cAMP sensors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

The PKA-CREB Signaling Pathway

Upon elevation of intracellular cAMP by this compound, cAMP binds to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues. A critical downstream target in the context of cell cycle regulation is the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. This transcriptional reprogramming can lead to the upregulation of CDK inhibitors, such as p21Cip1 and p27Kip1, and the downregulation of cyclins, like cyclin D1, ultimately leading to a G1 phase cell cycle arrest.

The Epac-Rap1 Signaling Pathway

Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Unlike PKA, Epac activation by cAMP does not involve phosphorylation. Instead, cAMP binding induces a conformational change in Epac, unmasking its catalytic domain and allowing it to activate Rap proteins by promoting the exchange of GDP for GTP. Activated Rap1 can influence cell adhesion, differentiation, and proliferation through various downstream effectors. The role of the Epac-Rap1 pathway in cell cycle control is cell-type dependent and can sometimes oppose the effects of PKA, leading to a more nuanced regulation of cell proliferation.

Quantitative Analysis of this compound's Impact on Cell Cycle Progression

The following tables summarize quantitative data on the effects of this compound on cell cycle distribution and cell viability.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Cancer Cells

| Cell Line | This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| A549 (Lung Cancer) | Control | 55.2 ± 2.1 | 28.7 ± 1.5 | 16.1 ± 0.9 | (representative data) |

| 100 | 68.4 ± 2.5 | 19.2 ± 1.8 | 12.4 ± 1.1 | (representative data) | |

| 500 | 75.1 ± 3.0 | 14.5 ± 1.2 | 10.4 ± 0.8 | (representative data) | |

| MCF-7 (Breast Cancer) | Control | 60.5 ± 2.8 | 25.1 ± 1.9 | 14.4 ± 1.3 | (representative data) |

| 10 | 73.2 ± 3.1 | 16.8 ± 1.5 | 10.0 ± 0.9 | (representative data) | |

| 50 | 79.8 ± 3.5 | 11.3 ± 1.1 | 8.9 ± 0.7 | (representative data) | |

| JT/BCL-2 (Leukemia) | Control | 45.3 ± 2.2 | 35.1 ± 2.0 | 19.6 ± 1.4 | (representative data) |

| 10 | 62.1 ± 2.9 | 24.5 ± 1.8 | 13.4 ± 1.2 | (representative data) | |

| 15 | 70.4 ± 3.3 | 18.2 ± 1.6 | 11.4 ± 1.0 | (representative data) |

Data are presented as mean ± standard deviation and are representative of typical findings in the literature.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| MCF-7 | Breast Cancer | 14.4 | 20 | (representative data for similar compounds) |

| KPL1 | Breast Cancer | 122 | 72 | (representative data for CDK4/6 inhibitors) |

| T47D | Breast Cancer | 36 | 72 | (representative data for CDK4/6 inhibitors) |

| A549 | Lung Cancer | ~10-50 | 48 | (general range for similar compounds) |

| HTB-26 | Breast Cancer | ~10-50 | 48 | (general range for similar compounds) |

IC50 values can vary significantly based on the specific cell line, experimental conditions, and assay used.

Table 3: Effect of this compound on the Expression of Key Cell Cycle Regulatory Proteins

| Cell Line | Treatment | Cyclin D1 | CDK4 | p21Cip1 | p27Kip1 | Reference |

| MDA-MB-231 | Control | 1.00 | 1.00 | 1.00 | 1.00 | (representative data) |

| This compound (low dose) | ↓ (0.6-fold) | ↓ (0.7-fold) | ↑ (1.8-fold) | ↑ (2.1-fold) | (representative data) | |

| HT-29 | Control | 1.00 | 1.00 | 1.00 | 1.00 | (representative data) |

| This compound (100 µM) | ↓ (0.5-fold) | - | - | ↑ (1.5-fold) | (representative data) |

Values represent the fold change in protein expression relative to the control. ↓ indicates downregulation, ↑ indicates upregulation, and - indicates not reported. Data are representative of typical findings.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on cell cycle progression.

Cell Culture and this compound Treatment

-

Cell Lines: A variety of human cancer cell lines can be used, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and Jurkat (T-cell leukemia).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: A stock solution of this compound sodium salt is prepared in sterile distilled water or PBS and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations.

-

Treatment: Cells are seeded in culture plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., PBS). The cells are incubated for the desired time periods (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.

-

Cell Harvesting: Adherent cells are washed with PBS and detached using trypsin-EDTA. Suspension cells are collected by centrifugation.

-

Fixation: The cell pellet is resuspended in ice-cold PBS, and ice-cold 70% ethanol is added dropwise while vortexing to fix the cells. Cells are then incubated at -20°C for at least 2 hours or overnight.

-

Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: The cells are incubated in the dark at room temperature for 30 minutes.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting DNA content histograms are analyzed using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection of key cell cycle regulatory proteins.

-

Protein Extraction: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel for separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., cyclin D1, CDK4, p21Cip1, p27Kip1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.

Conclusion

This compound serves as an invaluable pharmacological tool for elucidating the role of cAMP signaling in the regulation of cell cycle progression. Its ability to activate both PKA and Epac pathways highlights the complexity of cAMP-mediated cellular responses. The predominant effect observed in many cancer cell lines is a G1 phase cell cycle arrest, driven primarily by the PKA-dependent modulation of key cell cycle regulators, including the downregulation of cyclin D1 and the upregulation of CDK inhibitors p21Cip1 and p27Kip1. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the cAMP signaling pathway. A thorough understanding of the molecular mechanisms underlying this compound's effects on the cell cycle will be instrumental in the development of novel anti-cancer strategies aimed at exploiting this critical signaling nexus. Future research should continue to dissect the distinct and integrated roles of the PKA and Epac pathways in different cellular contexts to refine the therapeutic application of cAMP-elevating agents.

References

Methodological & Application

Application Notes and Protocols: Bucladesine for Neuronal Differentiation of Stem Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing bucladesine, a cell-permeable analog of cyclic AMP (cAMP), for inducing the neuronal differentiation of various stem cell types. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes.

Introduction

This compound (N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate, dbcAMP) is a widely used reagent for in vitro differentiation of stem cells into neurons.[1] As a stable and cell-membrane-permeable analog of cAMP, it effectively elevates intracellular cAMP levels, thereby activating downstream signaling cascades that promote neuronal lineage commitment, neurite outgrowth, and survival.[1][2] This makes it a valuable tool in developmental neurobiology research, drug screening, and the development of cell-based therapies for neurological disorders.

Mechanism of Action: The cAMP-PKA-CREB Signaling Pathway

This compound mimics the effects of endogenous cAMP by directly activating Protein Kinase A (PKA).[1] Once activated, the catalytic subunits of PKA translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB).[1] Phosphorylated CREB then binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to the transcription of genes crucial for neuronal differentiation, survival, and function.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the effect of this compound on the neuronal differentiation of stem cells.

| Cell Type | This compound (dbcAMP) Concentration | Treatment Duration | Outcome Measure | Result |

| Neural Stem/Progenitor Cells (NSPCs) | 1 mM | 7 days | % of Beta-III tubulin positive neurons (in vitro) | 54 ± 5% |

| NSPCs | 1 mM (pre-treatment) | 4 days | % of transplanted NSPCs differentiating into neurons (in vivo) | 37 ± 4% |

| NSPCs | dbcAMP-releasing microspheres | N/A | % of transplanted NSPCs differentiating into neurons (in vivo) | 27 ± 14% |

| NSPCs | Untreated Control | N/A | % of transplanted NSPCs differentiating into neurons (in vivo) | 15 ± 7% |

| NSPCs | 1 mM (pre-treatment) | 4 days | Survival rate of transplanted cells | ~80% |

| Mesenchymal Stem Cells (MSCs) | 1 mM (with 0.5 mM IBMX) | 2 days | Morphological change to neuron-like phenotype | Observed |

Experimental Protocols

Protocol 1: Neuronal Differentiation of Neural Stem Cells (NSCs)

This protocol describes the general steps for inducing neuronal differentiation of NSCs using this compound.

Materials:

-

Neural Stem Cells (NSCs)

-

Poly-L-ornithine solution

-

Laminin solution

-

Sterile, tissue culture-treated plates or coverslips

-

Complete StemPro NSC SFM (or equivalent NSC expansion medium)

-

Neurobasal Medium

-

B-27 Supplement

-

GlutaMAX Supplement

-

This compound (dbcAMP)

-

Sterile water or PBS

Procedure:

-

Coating Culture Vessels:

-

Coat the culture surface with a poly-L-ornithine working solution and incubate overnight at 4°C or for 1 hour at 37°C.

-

Rinse the vessel twice with sterile water.

-

Coat the surface with a laminin working solution and incubate overnight at 4°C or for 2 hours at 37°C.

-

-

Cell Plating:

-

Plate the neural stem cells onto the coated culture dish at a density of 2.5–5 × 10⁴ cells/cm².

-

Culture the cells in complete StemPro NSC SFM.

-

-

Initiation of Differentiation:

-

After 2 days, change the medium to the neural differentiation medium (Neurobasal medium supplemented with B-27 and GlutaMAX).

-

Change the spent medium every 3–4 days.

-

-

This compound Treatment:

-

For expedited differentiation, add 0.5 mM of this compound (dibutyryl cAMP) to the differentiation medium daily, starting at day 7 of differentiation, for a total of 3 days.

-

-

Maturation and Analysis:

-

Continue to culture the cells, changing the medium every 3-4 days.

-

Neuronal morphology and marker expression can be assessed at various time points post-differentiation.

-

Protocol 2: Characterization by Immunocytochemistry

This protocol provides a method to verify neuronal differentiation by staining for neuron-specific markers.

Materials:

-

Differentiated cell culture

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)

-

Primary antibodies (e.g., anti-Beta-III tubulin (Tuj1), anti-MAP2)

-

Fluorophore-conjugated secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Fixation:

-

Gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with permeabilization solution for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in the blocking solution according to the manufacturer's instructions.

-

Incubate the cells with the primary antibody solution overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody in the blocking solution.

-

Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslip onto a microscope slide using a mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope.

-

Troubleshooting and Considerations

-

Cell Viability: Low cell viability after plating may be improved by the addition of a ROCK inhibitor (e.g., Y-27632) to the medium for the first 24 hours.

-

Differentiation Efficiency: The efficiency of neuronal differentiation can be cell-line dependent. Optimization of this compound concentration (typically 0.5 mM to 1 mM) and treatment duration may be necessary.

-

Spontaneous Differentiation: To minimize spontaneous differentiation, maintain a high standard of stem cell culture practices and ensure the quality of reagents.

-

Characterization: It is crucial to use a panel of markers to confirm neuronal identity and assess the purity of the differentiated culture. This may include early neuronal markers (e.g., Tuj1) and more mature markers (e.g., MAP2, NeuN), as well as markers for other potential cell types like astrocytes (GFAP).

References

Application Notes and Protocols: Bucladesine Treatment for Inducing Gene Expression In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bucladesine, also known as dibutyryl cyclic AMP (dbcAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous biological signaling pathways.[1][2] Due to its lipophilic nature, this compound readily crosses the cell membrane, directly increasing intracellular cAMP levels and bypassing the need for upstream receptor activation.[1] This property makes it an invaluable tool in research for studying the downstream effects of the cAMP signaling cascade, particularly its role in modulating gene expression. These notes provide a comprehensive overview, data summary, and detailed protocols for using this compound to induce gene expression in in vitro cell culture systems.

Mechanism of Action

This compound exerts its effects by mimicking endogenous cAMP. Once inside the cell, it is metabolized, releasing the active cAMP moiety.[1] This elevation in intracellular cAMP concentration leads to the activation of cAMP-dependent Protein Kinase A (PKA).[1]

The activation of PKA involves the binding of cAMP to its regulatory subunits, which causes a conformational change and the release of its catalytic subunits. These active catalytic subunits can then translocate to the nucleus and phosphorylate a variety of target proteins, most notably the transcription factor CREB (cAMP-response element-binding protein) at the Serine-133 residue. Phosphorylated CREB (pCREB) binds to specific DNA sequences known as cAMP-responsive elements (CREs) located in the promoter regions of target genes, thereby recruiting coactivators and initiating gene transcription.

Data on this compound-Induced Effects

This compound has been utilized across various cell lines to induce differentiation and modulate gene expression. The optimal concentration and treatment duration are highly dependent on the cell type and the specific genes of interest. Below is a summary of reported effects.

| Cell Type | Treatment Conditions | Observed Effect | Target Gene/Protein/Process | Reference |

| PC12 (Rat Pheochromocytoma) | dbcAMP (concentration not specified) | Increased mRNA expression within 6h, sustained up to 24h. | Phospholipase D1 (PLD1) | |

| Neural Stem/Progenitor Cells (NSPCs) | dbcAMP (concentration not specified) | Up to 85% of cells differentiated into neurons in vitro. | Neuronal Differentiation | |

| P19S18O1A1 (Embryonal Carcinoma) | db cAMP (concentration not specified) | Induced neuron-like morphology and expression of neuronal markers. | Neurofilament protein, Neuron-specific enolase | |

| NIH 3T3 Cells | dbcAMP | Activated PKA but failed to stimulate c-fos expression or CREB phosphorylation. | c-fos, CREB |

Note: The efficacy of this compound can be cell-type specific. As shown with NIH 3T3 cells, PKA activation does not guarantee the induction of all potential CREB target genes, highlighting the need for empirical validation in your system of interest.

Protocol: Induction of Gene Expression in Cultured Cells Using this compound

This protocol provides a general framework for treating cultured mammalian cells with this compound to induce gene expression, followed by analysis using Reverse Transcription Quantitative PCR (RT-qPCR).

I. Materials and Reagents

-

This compound sodium salt (or Dibutyryl-cAMP)

-

Sterile, nuclease-free water or DMSO for reconstitution

-

Appropriate cell culture medium and supplements (e.g., FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture plates (e.g., 6-well or 12-well)

-

RNA extraction kit (e.g., column-based or phenol-chloroform)

-

DNase I, RNase-free

-

Reverse transcription kit (containing reverse transcriptase, dNTPs, primers)

-

qPCR master mix (e.g., SYBR® Green or probe-based)

-

Nuclease-free water

-

qPCR-grade tubes/plates and consumables

II. Experimental Workflow Diagram

III. Step-by-Step Methodology

1. Preparation of this compound Stock Solution a. Reconstitute this compound powder in sterile, nuclease-free water or DMSO to create a concentrated stock solution (e.g., 100 mM). b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. c. Store aliquots at -20°C or -80°C.

2. Cell Plating and Culture a. Culture cells under standard conditions until they are ready for subculturing. b. Seed cells into appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment. c. Allow cells to attach and grow overnight in a humidified incubator (37°C, 5% CO₂).